molecular formula C11H13NO4 B592019 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid CAS No. 906352-78-1

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Cat. No. B592019
CAS RN: 906352-78-1
M. Wt: 223.228
InChI Key: UEWVONKWINVFRW-UHFFFAOYSA-N
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Description

“6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid” is a chemical compound with the CAS RN®: 906352-78-1 . It is used for testing and research purposes .


Molecular Structure Analysis

This compound contains a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, 1 aromatic ether, and 1 Pyridine .

Scientific Research Applications

Herbicidal Activity

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid: has been studied for its potential as a herbicide . Research indicates that derivatives of this compound exhibit significant inhibitory effects on weed root growth. For instance, certain synthesized compounds have shown a 100% post-emergence herbicidal effect against weeds like Amaranthus retroflexus and Chenopodium album . These compounds work by inducing the up-regulation of auxin genes, which in turn promotes ethylene release and abscisic acid (ABA) production, leading to plant death .

Synthetic Auxin Herbicides

The compound serves as a template for the design of novel synthetic auxin herbicides. Studies have synthesized various analogs that demonstrated potent herbicidal activity, with some compounds showing better efficacy than commercial herbicides like picloram. These analogs interact with the auxin-signaling F-box protein 5 (AFB5) receptor more intensively, suggesting a new avenue for weed control in agriculture .

Molecular Docking and Structure-Activity Relationship

In the quest for more effective herbicides, 6-(oxan-4-yloxy)pyridine-2-carboxylic acid derivatives have been subjected to molecular docking studies. These studies help understand how these compounds interact with plant receptors at the molecular level. The structure-activity relationship (SAR) derived from these studies guides the synthesis of compounds with enhanced herbicidal properties .

Synthetic Route Development

The compound’s structure has been utilized in developing synthetic routes for creating novel herbicidal molecules. By employing techniques like scaffold hopping, researchers have been able to design and synthesize compounds with improved yields and herbicidal activities .

Chemical Safety and Handling

As with any chemical compound, understanding the safety and handling procedures for 6-(oxan-4-yloxy)pyridine-2-carboxylic acid is crucial. Safety data sheets provide detailed information on first-aid measures, fire-fighting measures, accidental release measures, and precautions for safe handling and storage .

properties

IUPAC Name

6-(oxan-4-yloxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)9-2-1-3-10(12-9)16-8-4-6-15-7-5-8/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWVONKWINVFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656424
Record name 6-[(Oxan-4-yl)oxy]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

CAS RN

906352-78-1
Record name 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Oxan-4-yl)oxy]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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